2-Tert-butyl-3-iodophenol
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Overview
Description
2-Tert-butyl-3-iodophenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its tert-butyl group at the second position and an iodine atom at the third position on the phenol ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 2-Tert-butyl-3-iodophenol can be achieved through several synthetic routes. One common method involves the iodination of 2-tert-butylphenol. This process typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring . Another method involves the halogen exchange reaction, where a brominated precursor is treated with a suitable iodinating agent .
Chemical Reactions Analysis
2-Tert-butyl-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the iodine atom to form the corresponding phenol.
Scientific Research Applications
2-Tert-butyl-3-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the behavior of phenolic compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-iodophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Tert-butyl-3-iodophenol can be compared with other phenolic compounds such as:
2-Tert-butyl-4-methylphenol: This compound has a methyl group instead of an iodine atom, leading to different chemical reactivity and biological activity.
4-Tert-butylphenol: Lacks the iodine substituent, resulting in distinct chemical properties and applications.
2-Iodo-4-tert-butylphenol: Similar structure but with different positioning of the iodine and tert-butyl groups, affecting its reactivity and uses.
These comparisons highlight the unique properties of this compound, making it a compound of significant interest in various fields of research and industry.
Properties
CAS No. |
1243410-84-5 |
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Molecular Formula |
C10H13IO |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
2-tert-butyl-3-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
InChI Key |
FNTLRIMXQCCDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1I)O |
Origin of Product |
United States |
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